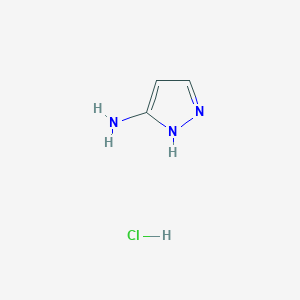

1H-Pyrazol-3-amin-Hydrochlorid

Übersicht

Beschreibung

1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .

Molecular Structure Analysis

The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

1H-Pyrazol-3-amin-Hydrochlorid: ist eine vielseitige Verbindung in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen . Es dient als Gerüst für die Entwicklung neuer Therapeutika, insbesondere bei der Entwicklung von Kinaseinhibitoren und entzündungshemmenden Medikamenten. Seine Derivate wurden auf ihr Potenzial zur Behandlung bakterieller und viraler Infektionen untersucht, was die breite Anwendbarkeit der Verbindung in der Wirkstoffforschung zeigt .

Wirkstoffforschung

In der Wirkstoffforschung sind This compound-Derivate vorteilhafte Frameworks für die Herstellung von Liganden für verschiedene Rezeptoren und Enzyme . Sie waren maßgeblich an der Entwicklung von Antitumor- und entzündungshemmenden Verbindungen beteiligt, wobei jüngste Zulassungen wie Pirtobrutinib ihre Bedeutung hervorheben .

Agrochemie

Die Derivate der Verbindung spielen eine entscheidende Rolle in der Agrochemie als Rohstoffe und Zwischenprodukte bei der Synthese von Agrochemikalien . Sie tragen zur Entwicklung neuer Pestizide und Herbizide bei und tragen dem wachsenden Bedarf an nachhaltigen landwirtschaftlichen Praktiken Rechnung.

Koordinationschemie

This compound: wird in der Koordinationschemie zur Synthese komplexer Moleküle mit potenziellen Anwendungen in der Katalyse und Materialwissenschaft verwendet . Seine Fähigkeit, als Ligand für Metallionen zu wirken, erweitert seinen Einsatz bei der Herstellung neuartiger metallorganischer Komplexe.

Metallorganische Chemie

In der metallorganischen Chemie dient die Verbindung als Baustein für die Herstellung neuer Materialien mit einzigartigen elektronischen und magnetischen Eigenschaften . Seine Einarbeitung in metallorganische Gerüste (MOFs) und Koordinations-Polymere ist ein Beweis für seine Vielseitigkeit in diesem Bereich.

Synthese

Als Rohstoff und Zwischenprodukt ist This compound in der organischen Synthese unerlässlich . Es ist an der Herstellung verschiedener heterocyclischer Verbindungen beteiligt, was seine Bedeutung bei der Synthese komplexer organischer Moleküle unterstreicht.

Wirkmechanismus

Target of Action

1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with several targets. The primary targets of 1H-pyrazol-3-amine hydrochloride include receptors or enzymes such as p38MAPK, different kinases, and COX . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .

Mode of Action

The interaction of 1H-pyrazol-3-amine hydrochloride with its targets results in significant changes in cellular processes. For instance, when 1H-pyrazol-3-amine hydrochloride binds to p38MAPK, it inhibits the kinase’s activity . This inhibition can lead to the modulation of the downstream signaling pathways regulated by p38MAPK .

Biochemical Pathways

1H-pyrazol-3-amine hydrochloride affects several biochemical pathways through its interaction with its targets. The inhibition of p38MAPK, for example, can impact the MAPK signaling pathway, which plays a critical role in cellular responses to cytokines and stress . By modulating this pathway, 1H-pyrazol-3-amine hydrochloride can influence various downstream effects, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of 1H-pyrazol-3-amine hydrochloride’s action are diverse, given its interaction with multiple targets. For instance, by inhibiting p38MAPK, 1H-pyrazol-3-amine hydrochloride can potentially exert anti-inflammatory effects . Moreover, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that 1H-pyrazol-3-amine hydrochloride might also have similar effects.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1H-Pyrazol-3-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that pyrazole derivatives can serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .

Cellular Effects

The effects of 1H-Pyrazol-3-amine hydrochloride on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to exhibit cytotoxic activity, indicating their potential to influence cell viability .

Molecular Mechanism

The mechanism of action of 1H-Pyrazol-3-amine hydrochloride at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are likely to be context-dependent and may vary depending on the specific cellular environment and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazol-3-amine hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-3-amine hydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

1H-Pyrazol-3-amine hydrochloride may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

1H-Pyrazol-3-amine hydrochloride is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins . Its localization or accumulation within cells can be influenced by these interactions.

Subcellular Localization

The subcellular localization of 1H-Pyrazol-3-amine hydrochloride can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLNFZVSVWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480055 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34045-29-9 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

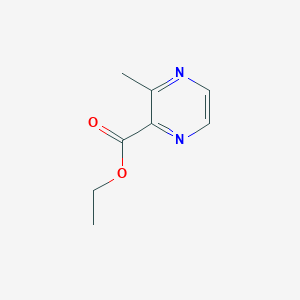

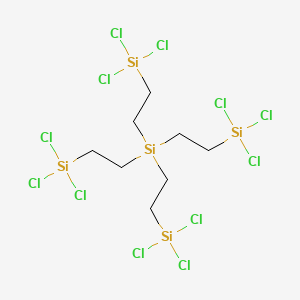

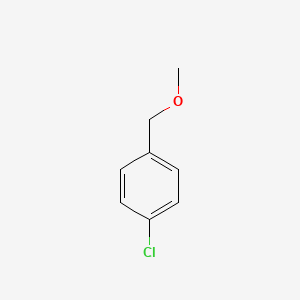

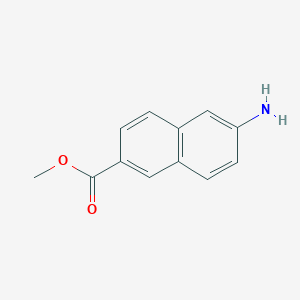

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

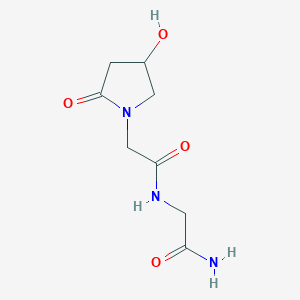

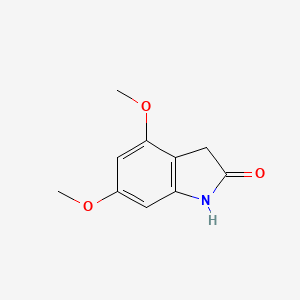

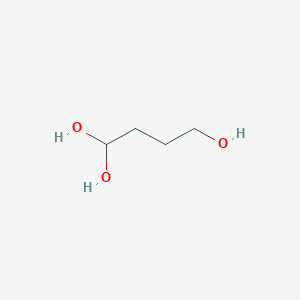

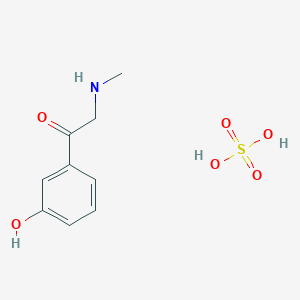

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)